Ametoctradin

Catalog No.
S518383
CAS No.
865318-97-4
M.F
C15H25N5
M. Wt
275.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ametoctradin

CAS Number

865318-97-4

Product Name

Ametoctradin

IUPAC Name

5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C15H25N5/c1-3-5-6-7-8-9-10-12-13(4-2)19-15-17-11-18-20(15)14(12)16/h11H,3-10,16H2,1-2H3

InChI Key

GGKQIOFASHYUJZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5-ethyl-6-octyl-1,2,4-triazolo(1,5-a)pyrimidine, ametoctradin

Canonical SMILES

CCCCCCCCC1=C(N2C(=NC=N2)N=C1CC)N

The exact mass of the compound Ametoctradin is 275.211 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Ametoctradin (CAS: 865318-97-4) is a highly selective triazolopyrimidine fungicide engineered specifically to target Oomycete pathogens such as Phytophthora and Plasmopara species. As the sole representative of the FRAC Group 45 classification, it functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) [1]. Unlike broad-spectrum fungicides, ametoctradin's structural profile grants it a distinct binding modality (classified as a Qio site inhibitor), ensuring zero cross-resistance with established strobilurins (QoIs) or cyano-imidazoles (QiIs) [2]. For agrochemical formulators and procurement teams, ametoctradin serves as a critical, resistance-breaking active pharmaceutical ingredient (API) that combines exceptional cuticular binding properties with a highly favorable environmental and mammalian toxicity profile, making it a strategic anchor for next-generation crop protection portfolios[1].

Substituting ametoctradin with generic QoI inhibitors (e.g., azoxystrobin) or QiI inhibitors (e.g., cyazofamid) fundamentally compromises a formulation's viability in regions with established resistance, as these older classes are vulnerable to prevalent cytochrome b mutations (such as G143A). Furthermore, replacing ametoctradin with purely systemic in-class benchmarks like dimethomorph sacrifices critical physical defense mechanisms; ametoctradin's extreme lipophilicity drives rapid, irreversible binding to the plant's waxy cuticle, creating a rainfast barrier that systemics cannot replicate [1]. Attempting to use a single-site systemic alternative leaves the formulation susceptible to wash-off during heavy rainfall and accelerates the onset of pathogen resistance, necessitating ametoctradin's specific inclusion as a protective, contact-active co-formulant [1].

Absence of Cross-Resistance in Mutated Oomycete Strains

Ametoctradin occupies a distinct binding pocket within the cytochrome bc1 complex, separated from traditional Qo and Qi inhibitors. In in vitro efficacy assays against Plasmopara viticola and Phytophthora infestans, ametoctradin maintains a minimum inhibitory concentration (MIC) of <0.1 µg/mL against both sensitive and QoI-resistant strains . In contrast, generic QoI benchmarks like azoxystrobin suffer massive efficacy losses when facing the G143A mutation [1]. This distinct mechanism ensures reliable pathogen control where standard alternatives fail.

Evidence DimensionIn vitro efficacy (MIC/EC50) against QoI-resistant Plasmopara viticola
Target Compound DataAmetoctradin: <0.1 µg/mL (fully active)
Comparator Or BaselineAzoxystrobin / QoI benchmarks: Significant loss of efficacy (resistance established)
Quantified DifferenceComplete retention of baseline fungicidal activity in ametoctradin despite target-site mutations that neutralize QoI comparators.
ConditionsIn vitro MIC/EC50 assays on field-isolated Oomycete strains.

Procuring ametoctradin ensures the resulting agricultural formulation remains commercially viable and effective in markets where strobilurin resistance has rendered older fungicides obsolete.

Ultra-Low Aqueous Solubility Driving Cuticular Rainfastness

The physical properties of an active ingredient dictate its environmental persistence and formulation strategy. Ametoctradin exhibits an exceptionally low aqueous solubility of approximately 0.14 to 0.15 mg/L at 20°C and pH 7[REFS-3, REFS-4]. When compared to a standard systemic co-formulant like dimethomorph, which has a solubility of roughly 18 mg/L, ametoctradin's extreme lipophilicity forces it to partition rapidly and tightly into the waxy cuticle of plant leaves [1]. This creates a highly rainfast, residual barrier that resists wash-off, whereas higher-solubility comparators require sufficient dry time for tissue absorption to avoid being compromised by precipitation.

Evidence DimensionAqueous Solubility (pH 7, 20°C)
Target Compound DataAmetoctradin: ~0.15 mg/L
Comparator Or BaselineDimethomorph (Systemic Benchmark): ~18 mg/L
Quantified Difference>100-fold lower aqueous solubility for ametoctradin, driving preferential waxy-layer adsorption.
ConditionsStandard physicochemical profiling for agrochemical formulation.

This extreme insolubility is a highly desirable procurement trait for designing suspension concentrates (SCs) that require immediate rainfastness and prolonged contact protection.

Synergistic Lesion Inhibition in Co-Formulations

Ametoctradin is specifically procured to be paired with systemic agents to achieve synergistic disease control. In controlled trials assessing stem lesion growth caused by Phytophthora capsici on inoculated seedlings, formulations combining ametoctradin and dimethomorph achieved 84.1% to 100% stem lesion inhibition compared to non-treated controls [1]. This dual-action approach significantly outperformed several single-site active ingredients by combining ametoctradin's anti-sporulant contact barrier with dimethomorph's translaminar curative properties, effectively halting both zoospore release and mycelial advancement [1].

Evidence DimensionStem lesion inhibition (Phytophthora capsici)
Target Compound DataAmetoctradin + Dimethomorph formulation: 84.1% to 100% inhibition
Comparator Or BaselineSingle-action benchmarks (e.g., standalone mefenoxam in resistant zones): Reduced or variable efficacy
Quantified DifferenceNear-total suppression of lesion growth through complementary contact and systemic mechanisms.
ConditionsGreenhouse trials on chile pepper seedlings inoculated with mycelium/zoospores.

Buyers should procure ametoctradin specifically to upgrade and rescue the efficacy of existing systemic fungicides via high-performance co-formulation.

Suspension Concentrate (SC) Formulation for Rain-Resistant Crop Protection

Due to its ultra-low aqueous solubility (~0.15 mg/L) and high affinity for lipophilic surfaces, ametoctradin is an excellent active ingredient for manufacturing preventative SC formulations. It is specifically selected for deployment in high-rainfall agricultural zones where highly soluble systemic fungicides are prone to wash-off before absorption [1].

Resistance-Breaking Fungicide Portfolios for Viticulture

In vineyard management targeting Plasmopara viticola (downy mildew), ametoctradin is procured to replace failing QoI (strobilurin) and QiI (cyazofamid) inhibitors. Its exclusive FRAC Group 45 classification ensures efficacy against mutated strains, making it a critical rotational chemical for integrated pest management (IPM) programs [1].

Synergistic Dual-Action Agrochemical Blends

Ametoctradin is highly sought after as a co-formulant alongside systemic agents like dimethomorph or mancozeb. By providing a tightly bound, anti-sporulant cuticular shield, it complements the translaminar curative effects of its partners, achieving up to 100% lesion inhibition in aggressive Oomycete outbreaks like Phytophthora capsici[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.21099582 Da

Monoisotopic Mass

275.21099582 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J84P40P7BV

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

865318-97-4

Wikipedia

Ametoctradin

Use Classification

Fungicides

Dates

Last modified: 08-15-2023
1: Dreinert A, Wolf A, Mentzel T, Meunier B, Fehr M. The cytochrome bc(1) complex inhibitor Ametoctradin has an unusual binding mode. Biochim Biophys Acta Bioenerg. 2018 Aug;1859(8):567-576. doi: 10.1016/j.bbabio.2018.04.008. Epub 2018 Apr 25. PubMed PMID: 29704498.
2: Zhu X, Zhang M, Liu J, Ge J, Yang G. Correction to ametoctradin is a potent qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Nov 18;63(45):10096. doi: 10.1021/acs.jafc.5b05259. Epub 2015 Nov 9. PubMed PMID: 26551250.
3: Fehr M, Wolf A, Stammler G. Binding of the respiratory chain inhibitor ametoctradin to the mitochondrial bc1 complex. Pest Manag Sci. 2016 Mar;72(3):591-602. doi: 10.1002/ps.4031. Epub 2015 May 20. PubMed PMID: 25914236.
4: Zhu X, Zhang M, Liu J, Ge J, Yang G. Ametoctradin is a potent Qo site inhibitor of the mitochondrial respiration complex III. J Agric Food Chem. 2015 Apr 8;63(13):3377-86. doi: 10.1021/acs.jafc.5b00228. Epub 2015 Mar 25. Erratum in: J Agric Food Chem. 2015 Nov 18;63(45):10096. PubMed PMID: 25784492.

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